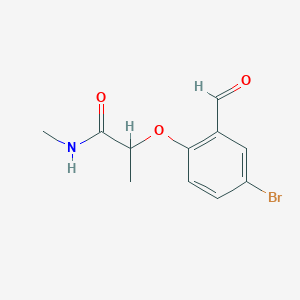

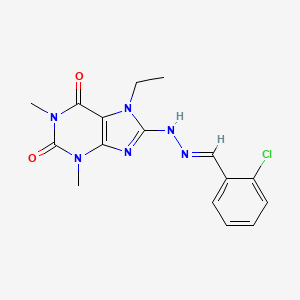

![molecular formula C15H28BNO6 B2552094 2-{[(叔丁氧羰基)氨基]-3-(四甲基-1,3,2-二氧杂硼环-2-基)丙酸甲酯} CAS No. 1809639-07-3](/img/structure/B2552094.png)

2-{[(叔丁氧羰基)氨基]-3-(四甲基-1,3,2-二氧杂硼环-2-基)丙酸甲酯}

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate" is a molecule that appears to be related to the field of organic chemistry and is likely used in the synthesis of various chemical compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include protection and deprotection of functional groups, regioselective functionalization, and the use of intermediates. For example, the synthesis of a dipeptide mimetic involved regioselective functionalization of ring nitrogens and an amino group . Similarly, the synthesis of an intermediate of Biotin required esterification and protection steps . These methods suggest that the synthesis of "Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate" would also require careful planning of protection strategies and selection of appropriate reagents for functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds with tert-butoxycarbonyl amino groups and boron-containing moieties, like the one , are often complex and require precise synthesis techniques. For instance, the synthesis of an orthogonally protected boronic acid analog of aspartic acid involved alkylation with pinacol (chloromethyl)boronate . This suggests that the molecular structure of the compound would likely feature a boronic ester moiety, which is sensitive to the reaction conditions and requires careful handling.

Chemical Reactions Analysis

Compounds similar to the one are often used as intermediates in the synthesis of more complex molecules. For example, the synthesis of a neuroexcitant involved coupling a glycine derivative with an isoxazolinone . Another compound was used to generate substitution products and fused heterocycles through reactions with various nucleophiles . These examples indicate that "Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate" could also participate in a variety of chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of tert-butoxycarbonyl groups typically makes the compounds more soluble in organic solvents, while the boronic ester moiety could confer reactivity towards nucleophiles. The synthesis of cyclopropane fatty acids as inhibitors of mycolic acid biosynthesis involved protection strategies to maintain the integrity of sensitive functional groups . This suggests that the compound would also have specific solubility and reactivity characteristics that need to be considered during synthesis and application.

科学研究应用

合成和材料应用

一个值得注意的应用涉及使用包含与本化合物类似结构的中间单体的合成和表征水溶性羧化聚芴。这促进了具有用于荧光猝灭研究的应用的聚合物的容易合成,突出了其在研究与蛋白质和其他阳离子猝灭剂的相互作用中的效用 (张、刘和曹,2008).

在药物化学中的应用

在药物化学中,该化合物的衍生物已被合成,作为创造抗生素(如普拉坦西霉素)的金属有机类似物的努力的一部分。这涉及含有羧酸衍生物的平面手性 (η6-芳烃)Cr(CO)3 的合成和表征,证明了这些化合物在开发具有特定生物活性的新型生物有机金属中的潜力 (Patra、Merz 和 Metzler-Nolte,2012).

生化和有机合成

另一个研究领域探讨了该化合物作为生物素等重要生物分子的生物合成中的关键中间体的作用。这展示了其在代谢途径中的重要性,并为复杂生物分子的合成途径提供了见解 (秦等人,2014).

结构和电子研究

研究还扩展到含有 2-{[(叔丁氧羰基)氨基]-3-(四甲基-1,3,2-二氧杂硼环-2-基)丙酸甲酯结构元素的化合物的合成、晶体结构和 DFT 研究。这些研究通过 X 射线衍射和 DFT 分析揭示了物理化学性质,有助于更深入地了解分子行为和电子性质 (黄等人,2021).

安全和危害

属性

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BNO6/c1-13(2,3)21-12(19)17-10(11(18)20-8)9-16-22-14(4,5)15(6,7)23-16/h10H,9H2,1-8H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJYKMFLOJWHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

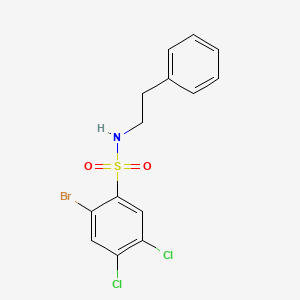

![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)

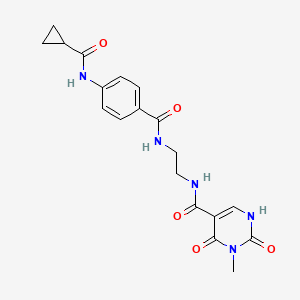

![4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2552016.png)

![8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2552017.png)

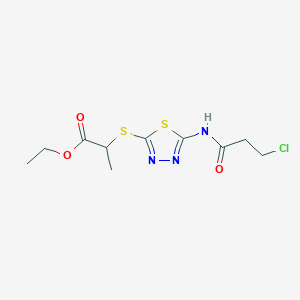

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)

![N-(3-Cyanophenyl)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2552019.png)

![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)

![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone](/img/structure/B2552030.png)